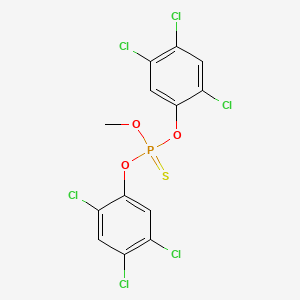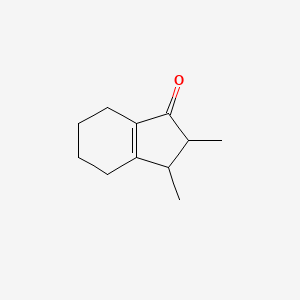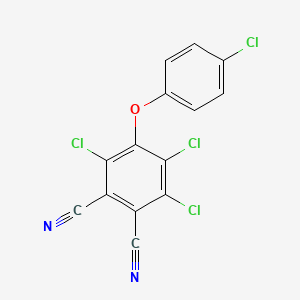![molecular formula C31H44N2O11 B14640039 Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene CAS No. 56791-69-6](/img/structure/B14640039.png)
Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] is a complex polymeric compound. This compound is primarily used in the production of polyurethanes, which are versatile materials utilized in various applications such as foams, elastomers, and coatings. The unique combination of its monomers imparts specific properties to the resulting polymer, making it suitable for specialized industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary monomers used are hexanedioic acid, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,1’-methylenebis[4-isocyanato-3-methylbenzene]. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction is catalyzed by specific catalysts to enhance the polymerization rate and yield. The resulting polymer is then processed into various forms such as sheets, foams, or coatings, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong covalent bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of urethane linkages, which contribute to the polymer’s mechanical properties and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol and 1,6-hexanediol
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] offers unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for demanding applications in various industries.
Propiedades
Número CAS |
56791-69-6 |
|---|---|
Fórmula molecular |
C31H44N2O11 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14N2O2.C6H10O4.C6H14O3.C2H6O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;3-1-2-4/h3-8H,9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;3-4H,1-2H2 |
Clave InChI |
HLZCVOMHLBDNFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Números CAS relacionados |
56791-69-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


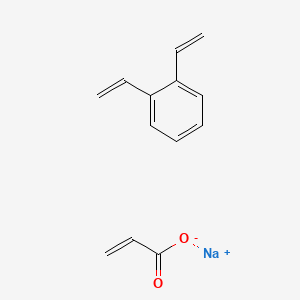
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
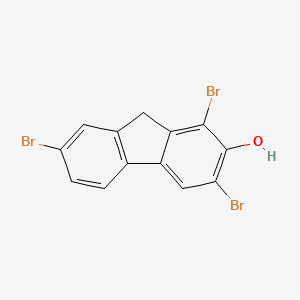
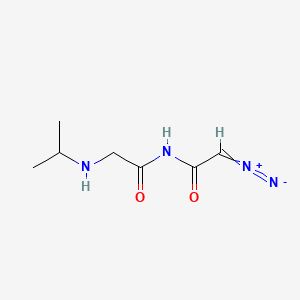

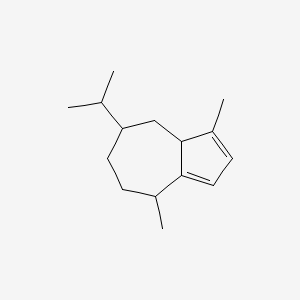
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
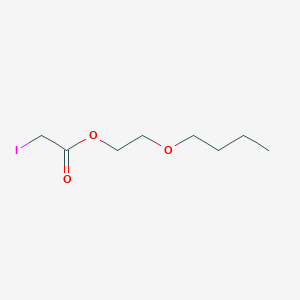
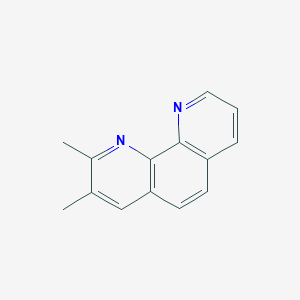
![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
